Potent and High-Efficacy Agonism at Human TAAR1 Compared to Other Trace Amines
Tyramine acts as a full and potent agonist at the human Trace Amine-Associated Receptor 1 (hTAAR1), demonstrating superior potency and efficacy compared to its close structural analog octopamine. In a direct head-to-head study, tyramine activated hTAAR1 with an EC50 of 0.324 µM and an Emax of 101.7% (relative to β-PEA). In contrast, octopamine was significantly less potent, with an EC50 of 1.66 µM, and acted as a partial agonist with an Emax of only 63.6% [1]. Another dataset confirms the magnitude of this difference, reporting a tyramine EC50 of 0.076 µM (76 nM) at hTAAR1, which is >20-fold more potent than the reported EC50 of 1.3-4.1 µM for octopamine [2] [3]. This marked difference in both potency and intrinsic efficacy underscores tyramine's specific and powerful engagement with the receptor.
| Evidence Dimension | hTAAR1 Agonist Activity (EC50 & Emax) |
|---|---|
| Target Compound Data | EC50 = 0.324 µM, Emax = 101.7% of β-PEA response [1]; EC50 = 76 nM [2] |
| Comparator Or Baseline | Octopamine: EC50 = 1.66 µM, Emax = 63.6% [1]; EC50 = 1.3-4.1 µM [3] |
| Quantified Difference | Tyramine is 5.1x more potent and has 1.6x higher efficacy than octopamine [1]; Tyramine is >20x more potent than octopamine [REFS-2, REFS-3]. |
| Conditions | Recombinant hTAAR1 expressed in HEK293 cells; cAMP accumulation assay [1]. Recombinant hTAAR1 in CHO-K1 cells; HTRF cAMP assay [2]. |
Why This Matters
For drug discovery programs targeting TAAR1, tyramine is the preferred reference agonist and positive control due to its high potency and full agonism, ensuring robust and reliable assay performance compared to partial agonists like octopamine.
- [1] Hu, L. A., Zhou, T., Ahn, J., Wang, S., Zhou, J., Hu, Y., & Liu, Q. (2009). Human and mouse trace amine-associated receptor 1 have distinct pharmacology towards endogenous monoamines and imidazoline ligands. Journal of Pharmacology and Experimental Therapeutics, 331(1), 340-348. View Source
- [2] BindingDB. BDBM29135: Agonist activity at recombinant human TAAR1 expressed in CHO-K1 cells. Retrieved from BindingDB. View Source
- [3] Grandy, D. K. (2007). Trace amine-associated receptor 1—Family archetype or iconoclast? Pharmacology & Therapeutics, 116(3), 355-390. View Source
